REACTION_CXSMILES
|
C([O:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]([F:15])=[CH:7][CH:6]=1)(=O)C.C(=O)([O-])[O-].[K+].[K+]>CO.O>[F:15][C:8]1[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:5]([OH:4])=[CH:6][CH:7]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
2.71 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=C(C2=CC=CC=C12)F
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
142 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
95 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled with ice
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulphate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an orange solid
|
Type
|
CUSTOM
|
Details
|
The material was purified by chromatography on silica gel eluting with dichloromethane/heptanes/toluene
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C2=CC=CC=C12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.98 g | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |